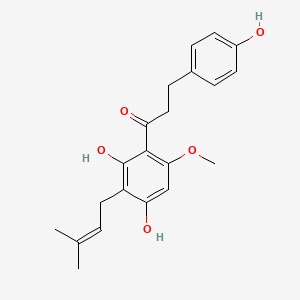

alpha,beta-Dihydroxanthohumol

描述

Historical Context and Evolution of Research on alpha,beta-Dihydroxanthohumol

The study of α,β-DXN is intrinsically linked to the broader investigation of chemical constituents in hops, which began with the identification of compounds like xanthohumol (B1683332). mdpi.comresearchgate.net Initially, α,β-DXN was identified as a minor, naturally occurring component in hops (Humulus lupulus) and subsequently in alcoholic beverages derived from them. foodb.canih.gov Its low natural abundance meant that isolation from the plant was inefficient and not economically viable for research purposes. nih.gov

The evolution of research was marked by a shift from simple detection to the development of targeted synthesis methods. Early on, the primary focus was often on more abundant hop flavonoids like xanthohumol, with α,β-DXN being a secondary point of interest. mdpi.comacs.org A significant advancement came with the establishment of chemical and biotechnological methods to produce the compound. Researchers developed one-step chemical synthesis reactions to create α,β-DXN from xanthohumol through the regioselective hydrogenation of its α,β-olefinic bond. nih.govresearchgate.net Concurrently, biotechnological approaches using microbial transformation by specific fungi and yeasts were explored as an alternative production route. nih.gov More recent research has also uncovered that certain intestinal bacteria can metabolize xanthohumol into α,β-DXN, highlighting a new dimension of its origin within the context of gut microbiota. nih.gov

Table 1: Key Milestones in α,β-Dihydroxanthohumol Research

Academic Significance and Identified Research Gaps Pertaining to this compound

The academic significance of α,β-DXN stems from its classification as a prenylated flavonoid, a group of compounds with diverse biological activities. nih.govcymitquimica.com Its potential anti-inflammatory, antioxidant, and anti-proliferative properties make it a compound of interest in pharmacological research. nih.govcymitquimica.commdpi.com The compound is particularly valuable for structure-activity relationship studies, where its effects are often compared with its unsaturated precursor, xanthohumol, to understand how the saturation of the α,β-double bond influences biological function. mdpi.com For instance, while xanthohumol was found to be a stronger inhibitor of cyclooxygenases, α,β-DXN still exhibited notable activity. mdpi.com The discovery that intestinal microbiota can synthesize α,β-DXN from xanthohumol is also significant, as it suggests that the health effects of dietary flavonoids may be mediated by their metabolites produced in the gut. nih.govnih.govresearchgate.net

Despite its potential, significant research gaps remain. A literature review noted that very few articles have been published focusing specifically on α,β-DXN, with most studies examining it as part of a larger group of hop compounds. foodb.ca While its biological activities have been identified, the specific molecular mechanisms underlying these effects are not as well-elucidated as those of xanthohumol. mdpi.comresearchgate.net Further investigation is required to fully map its metabolic pathways following its formation by gut bacteria and to understand its subsequent bioavailability and distribution in the body. nih.govnih.gov

Overview of Current Research Landscape and Key Methodological Approaches in this compound Investigations

The current research landscape for α,β-DXN is focused on further characterizing its biological effects, optimizing its production, and understanding its metabolic fate. Investigations continue to explore its pharmacological potential, particularly in the context of its anti-proliferative and anti-inflammatory activities. cymitquimica.comnih.gov There is also interest in using it as a scaffold for creating new derivatives with potentially enhanced properties. nih.govmdpi.com A key area of contemporary research involves the interplay between diet, gut microbiota, and host health, with α,β-DXN serving as an important example of a microbially-modified dietary compound. nih.govresearchgate.netnih.gov

Several key methodological approaches are employed in the study of α,β-DXN:

Synthesis and Isolation: As natural isolation is inefficient, chemical and biotechnological syntheses are the primary methods for obtaining the compound for study. nih.gov Chemical synthesis typically involves the regioselective hydrogenation of xanthohumol. researchgate.net Biotechnological production utilizes the transformative capabilities of microorganisms. nih.gov

Analysis and Characterization: A range of analytical techniques are essential for the study of α,β-DXN. These include liquid chromatography coupled with mass spectrometry (LC-MS) for identification and quantification in complex mixtures like hop extracts or biological samples, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural elucidation. nih.govacs.org

Biological Activity Assessment: In vitro assays are fundamental to determining the compound's function. These include cell culture-based experiments to measure anti-proliferative effects against various human cancer cell lines and bioassays to assess anti-inflammatory activity, such as the inhibition of nitric oxide (NO) production in macrophages. contaminantdb.canih.govnih.govnih.gov

Metabolism Studies: The role of the gut microbiome is investigated using in vitro anaerobic cultures of specific intestinal bacteria, such as Eubacterium ramulus, which are incubated with xanthohumol to track the formation of α,β-DXN. nih.gov Animal models, including conventional and germ-free mice, are used to study how the presence or absence of gut microbiota affects the metabolism of xanthohumol and the subsequent physiological impact of its metabolites. nih.gov

Table 2: Comparison of Synthesis Methods for α,β-Dihydroxanthohumol

Table 3: Investigated Biological Activities of α,β-Dihydroxanthohumol

Structure

3D Structure

属性

IUPAC Name |

1-[2,4-dihydroxy-6-methoxy-3-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O5/c1-13(2)4-10-16-18(24)12-19(26-3)20(21(16)25)17(23)11-7-14-5-8-15(22)9-6-14/h4-6,8-9,12,22,24-25H,7,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCZHIDEDUTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=C(C=C1O)OC)C(=O)CCC2=CC=C(C=C2)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102448-00-0 | |

| Record name | α,β-Dihydroxanthohumol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102448-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha,beta-Dihydroxanthohumol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035440 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Natural Distribution of Alpha,beta Dihydroxanthohumol

Enzymatic Precursors and Metabolic Intermediates in Plant Biosynthesis of alpha,beta-Dihydroxanthohumol

This compound is a naturally occurring dihydrochalcone (B1670589) found as a minor component in the hop plant (Humulus lupulus) contaminantdb.canih.gov. Its biosynthesis is directly linked to its precursor, xanthohumol (B1683332), which is the principal prenylated flavonoid in hops. bioactivetech.pl The formation of this compound involves the hydrogenation of the α,β-double bond of xanthohumol. mdpi.com

The biosynthesis of the precursor, xanthohumol, is a specialized branch of the flavonoid pathway that occurs in the lupulin glands of hop cones. bioactivetech.pld-nb.info This pathway involves several key enzymatic steps and metabolic intermediates:

Precursor Supply : The synthesis begins with precursors from three main pathways: the aromatic pathway providing p-coumaroyl-CoA, the malonyl-CoA pathway, and the methyl-D-erythritol 4-phosphate (MEP) pathway supplying dimethylallyl pyrophosphate (DMAPP) for prenylation. d-nb.infonih.gov

Chalcone (B49325) Formation : The enzyme chalcone synthase (CHS), specifically the lupulin gland-specific variant CHS_H1, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone (chalconaringenin). bioactivetech.plnih.gov

Methylation : The final step in xanthohumol synthesis is the O-methylation of desmethylxanthohumol (B55510), a reaction catalyzed by an O-methyltransferase (OMT1). nih.govmdpi.com

Once xanthohumol is synthesized, the formation of this compound occurs via the regioselective reduction of the carbon-carbon double bond in the α,β-unsaturated ketone structure of the chalcone. semanticscholar.org While this conversion can be achieved chemically, its precise enzymatic mechanism within the plant is less characterized compared to its microbial biotransformation.

Microbial Biotransformation Processes Leading to this compound Formation

The conversion of xanthohumol to this compound is well-documented as a microbial biotransformation process. Various microorganisms, including fungi, yeasts, and intestinal bacteria, are capable of catalyzing the specific hydrogenation of the α,β-olefinic bond in xanthohumol. mdpi.comnih.gov

This biotransformation is a form of detoxification for some microorganisms. bioactivetech.pl Research has identified several microbial species capable of this conversion:

The intestinal bacterium Eubacterium ramulus has been shown to hydrogenate xanthohumol to form this compound (DXN). nih.gov

Fungi such as Fusarium tricinctum AM16 can convert xanthohumol to its dihydro-derivative with a yield of 24% after a 14-day incubation. nih.gov

Yeasts, including Rhodotorula marina AM 77, have also been reported to reduce xanthohumol to this compound, achieving an 18% yield in seven days. nih.govsemanticscholar.org

These biotransformation methods offer an alternative to chemical synthesis for obtaining this compound. nih.govmdpi.com

Table 1: Microbial Biotransformation of Xanthohumol to this compound

| Microorganism | Type | Transformation Product | Reported Yield | Reference |

| Eubacterium ramulus | Intestinal Bacterium | This compound | Not Quantified | nih.gov |

| Fusarium tricinctum AM16 | Fungus | This compound | 24% | nih.gov |

| Rhodotorula marina AM77 | Yeast | This compound | 18% | nih.gov |

Quantitative Assessment of this compound Occurrence in Botanical Sources (e.g., Humulus lupulus)

This compound is considered a minor prenylflavonoid in hops (Humulus lupulus). researchgate.netmdpi.com Its concentration is significantly lower than that of its precursor, xanthohumol. Xanthohumol itself constitutes about 0.1–1% of the dry weight of hop cones and represents 80–90% of the total prenylated flavonoids in the plant. nih.govmdpi.com

Specific quantitative data for this compound in fresh hops is scarce due to its low levels. However, it has been identified and isolated from hops, particularly from spent hops—the plant material remaining after industrial extraction processes. contaminantdb.caresearchgate.netmdpi.com The presence in spent hops suggests that it is a stable, natural constituent that persists through processing.

**Table 2: Occurrence of Xanthohumol (Precursor) and this compound in *Humulus lupulus***

| Compound | Botanical Source | Typical Content (% of dry weight) | Notes | References |

| Xanthohumol | Humulus lupulus (Hop Cones) | 0.1% - 1.0% | Major prenylated flavonoid. | nih.govmdpi.com |

| This compound | Humulus lupulus (Hop Cones) | Minor Component (Not typically quantified) | A dihydro-derivative of xanthohumol. Isolated from spent hops. | contaminantdb.canih.govresearchgate.net |

Influence of Environmental and Genetic Factors on Natural this compound Production

The natural production of this compound is intrinsically linked to the biosynthesis of its precursor, xanthohumol. Therefore, any factors influencing the concentration of xanthohumol in Humulus lupulus will consequently affect the potential amount of its dihydro-derivative. These factors are both genetic and environmental.

Genetic Factors:

Cultivar Differences : Hop cultivars are broadly categorized as 'aroma' or 'bitter' types, which exhibit significant differences in their secondary metabolite profiles. mdpi.com For instance, genes like HlBCAT1 and HlPT1L, involved in precursor supply and prenylation, show varied expression levels between cultivars, which can impact the final content of prenylflavonoids. d-nb.info Studies have shown that the content of alpha-acids, which are biosynthetically related to xanthohumol, can vary from 1.70% to 9.38% among different wild hop accessions, indicating strong genetic control. frontiersin.org

Transcription Factors : The expression of biosynthetic genes is regulated by various transcription factors, including those from the MYB, bHLH, and WRKY families. mdpi.comd-nb.info For example, HlWRKY1 activates the promoters of key enzymes like chalcone synthase (CHS_H1) and prenyltransferase (PT1). mdpi.com Overexpression of the HlWRKY1 and HlWDR1 transcription factor complex has been shown to elevate the expression of genes in the prenylflavonoid pathway. nih.gov Conversely, the transcription factor HlMYB8 can divert metabolic flux away from prenylflavonoid production toward flavonols. nih.gov

Environmental Factors:

Developmental Stage : The expression of genes involved in producing bitter acids and xanthohumol is highly regulated by the developmental stage of the plant. Gene activity for enzymes like valerophenone (B195941) synthase (VPS) and prenyltransferase (PT1) is significantly higher in the lupulin glands of cones compared to leaves or other plant parts. mdpi.comd-nb.info

Cultivation Conditions : General climatic and cultivation conditions can lead to variations in the content of secondary metabolites in hop varieties. mdpi.com

Pharmacokinetic Profiling and Biotransformation of Alpha,beta Dihydroxanthohumol in Preclinical Models

Absorption, Distribution, and Elimination Kinetics in Animal Systems

The pharmacokinetic profile of α,β-dihydroxanthohumol (DXN) is intrinsically linked to that of its precursor, xanthohumol (B1683332) (XN). Studies on XN in rat models reveal a pharmacokinetic profile characterized by extensive distribution and delayed elimination. researchgate.net Following oral administration, the absorption of XN appears to be limited and potentially saturable. researchgate.net The parent compound's relatively long half-life, which can exceed 20 hours in some models, is attributed to a combination of slow absorption and enterohepatic recirculation. researchgate.netmdpi.com

As a primary metabolite of XN, the appearance of DXN in systemic circulation is dependent on the initial absorption and subsequent biotransformation of XN. In diet-induced obese C57BL/6J mice fed a diet supplemented with XN, DXN was quantified in both plasma and liver tissue, confirming its absorption from the gut and distribution into tissues. frontiersin.orgnih.gov Interestingly, the concentrations of DXN in both plasma and liver did not show significant differences between male and female mice, suggesting its kinetics may be less influenced by sex compared to its precursor, XN. frontiersin.orgnih.gov

Characterization of Phase I and Phase II Metabolites of alpha,beta-Dihydroxanthohumol (e.g., Glucuronidation, Hydroxylation)

α,β-Dihydroxanthohumol is itself a significant metabolite of xanthohumol, formed through a Phase I metabolic reaction. Specifically, it is the product of the hydrogenation of the α,β-double bond of the chalcone (B49325) structure of XN. nih.gov This reductive metabolism is primarily carried out by specific intestinal bacteria. nih.gov

Further metabolism involving related dihydro-chalcones has been observed. For instance, O-desmethylxanthohumol (DMX), another metabolite of XN, undergoes a similar reduction by the intestinal bacterium Eubacterium ramulus to form O-desmethyl-α,β-dihydroxanthohumol (DDXN). nih.govfrontiersin.org

While specific Phase II metabolism data for DXN is not extensively detailed, flavonoids in this class, including XN and its derivatives, are known to undergo extensive Phase II conjugation. mdpi.com These processes typically involve glucuronidation and sulfation, which increase the water solubility of the compounds to facilitate their excretion. mdpi.com It is therefore highly probable that DXN is also subject to glucuronidation and other conjugation reactions in the liver before elimination.

Table 1: Key Metabolic Reactions

| Precursor Compound | Metabolic Reaction | Resulting Metabolite |

|---|---|---|

| Xanthohumol (XN) | Hydrogenation (Reduction) | α,β-Dihydroxanthohumol (DXN) |

| O-desmethylxanthohumol (DMX) | Hydrogenation (Reduction) | O-desmethyl-α,β-dihydroxanthohumol (DDXN) |

Enterohepatic Recirculation and Influence of Microbiota on this compound Metabolism

The gut microbiota plays an indispensable role in the metabolism of xanthohumol and the formation of α,β-dihydroxanthohumol. nih.gov Studies have identified specific intestinal bacteria, such as Eubacterium ramulus, as being capable of performing the hydrogenation of XN to DXN. nih.gov The critical role of the microbiota is underscored by studies in germ-free mice; when these mice, which lack a gut microbiome, were administered XN, they did not show the same improvements in glucose metabolism as conventional mice, indicating that the formation of metabolites like DXN is essential for the parent compound's bioactivity. nih.gov

The biotransformation of XN and its derivatives by gut bacteria also influences the metabolism of other compounds, such as bile acids. In preclinical models, the administration of DXN altered the bile acid profile, notably increasing the ratio of cholic acid to deoxycholic acid, which suggests a decrease in 7-α-dehydroxylation activity by the gut microbiota. wiley.com

Enterohepatic recirculation, a process where compounds are metabolized in the liver, excreted into the bile, passed into the small intestine, and then reabsorbed back into circulation, is a likely contributor to the extended half-life of xanthohumol and its metabolites. researchgate.netmdpi.com This process allows for repeated exposure of the compounds to intestinal microbiota, facilitating further biotransformation, including the formation and potential subsequent metabolism of DXN.

Tissue Distribution and Accumulation Patterns in Preclinical Subjects

Following its formation in the gut and absorption, α,β-dihydroxanthohumol distributes to various tissues. Research in high-fat diet-fed C57BL/6J mice has demonstrated the presence of DXN in both the plasma and the liver, a key site for metabolic processes. frontiersin.orgnih.gov

A study that quantified XN and its metabolites in these mice found that after chronic administration of an XN-supplemented diet, DXN was detectable in both plasma and hepatic tissue. The concentrations of DXN were not significantly affected by the sex of the animals. frontiersin.orgnih.gov This contrasts with the parent compound, XN, and its isomer, isoxanthohumol (B16456) (IX), which showed significantly higher concentrations in the plasma and liver of female mice compared to males. frontiersin.orgnih.gov This suggests that the distribution and/or elimination of DXN is less dependent on sex-related physiological differences than its precursors.

Table 2: Concentration of α,β-Dihydroxanthohumol (DXN) in Plasma and Liver of High-Fat Diet-Fed Mice Data derived from a study on C57BL/6J mice supplemented with Xanthohumol. frontiersin.orgnih.gov

| Sex | Tissue | DXN Concentration (ng/mL or ng/g) |

| Female | Plasma | 0.28 ± 0.08 |

| Male | Plasma | 0.23 ± 0.05 |

| Female | Liver | 1.1 ± 0.2 |

| Male | Liver | 1.0 ± 0.2 |

Molecular and Cellular Mechanisms of Action of Alpha,beta Dihydroxanthohumol

Ligand-Receptor Interactions and Target Protein Modulation by alpha,beta-Dihydroxanthohumol

The biological effects of a compound are often initiated by its binding to specific cellular receptors or proteins. bruker.comfrontiersin.org While research on the direct molecular targets of this compound is ongoing, studies on its parent compound, xanthohumol (B1683332), and its derivatives provide insights into potential interactions. For instance, xanthohumol has been shown to interact with the farnesoid X receptor (FXR), a nuclear receptor that plays a key role in bile acid and lipid metabolism. nih.gov Although it is not yet definitively established, it is plausible that DXN may also interact with members of the nuclear receptor superfamily or other cellular proteins, thereby modulating their activity. nih.gov

The interaction between a ligand, such as DXN, and its receptor is a critical determinant of the subsequent physiological response. bruker.com The affinity and specificity of this binding dictate the potency and nature of the downstream effects. bruker.comnih.gov Further research using techniques like molecular docking and binding assays is needed to fully elucidate the specific receptor and protein targets of this compound. nih.govnih.gov

Regulation of Intracellular Signaling Cascades (e.g., Kinase Pathways, Transcription Factors)

This compound has been shown to modulate various intracellular signaling cascades, which are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. mdpi.com

One of the key pathways influenced by xanthohumol and its derivatives is the mitogen-activated protein kinase (MAPK) pathway. researchgate.net The MAPK family, which includes extracellular signal-regulated kinase (ERK), c-Jun NH-2 terminal kinase (JNK), and p38 MAPK, is involved in transmitting signals from the cell surface to the nucleus. researchgate.net Studies on xanthohumol have shown that it can activate both p38 and ERK in certain cell lines. researchgate.net The activation of these kinases can lead to various cellular outcomes, including cell cycle arrest. researchgate.net

Furthermore, transcription factors, which are proteins that bind to specific DNA sequences to control the rate of transcription, are often downstream targets of these signaling pathways. nih.govwikipedia.org For example, the activation of the Keap1-Nrf2 pathway by xanthohumol leads to the induction of antioxidant and detoxifying enzymes. acs.org While direct evidence for DXN's effect on specific transcription factors is still emerging, its influence on upstream kinase cascades suggests a likely impact on the activity of various transcription factors, thereby altering gene expression patterns. mdpi.comnih.gov

Modulation of Cellular Organelle Function and Inter-organelle Communication

Cellular organelles are specialized subunits within a cell that have specific functions. asianscientist.com The proper functioning and communication between these organelles are vital for cellular homeostasis. encyclopedia.pubfrontiersin.org

Mitochondria, the powerhouses of the cell, are key organelles whose function can be modulated by external compounds. mdpi.com Xanthohumol has been shown to interfere with the mitochondrial electron transport chain, which can lead to the release of reactive oxygen species (ROS) and, at certain concentrations, induce cell death. acs.org Conversely, at lower concentrations, beneficial effects on mitochondrial function have been observed. acs.org Given its structural similarity, this compound may also impact mitochondrial function.

Induction of Apoptotic and Autophagic Pathways in Cellular Contexts

Apoptosis, or programmed cell death, and autophagy, a cellular recycling process, are critical for removing damaged cells and maintaining cellular health. dntb.gov.ua this compound has been demonstrated to induce apoptosis in various cancer cell lines. mdpi.comresearchgate.netnih.gov

Studies have shown that DXN, along with other xanthohumol derivatives, can decrease the viability of cancer cells in a concentration-dependent manner. mdpi.comresearchgate.netresearchgate.net The mechanism of cell death is often through apoptosis, as evidenced by experiments using Annexin V and propidium (B1200493) iodide staining, which identify apoptotic cells. researchgate.netnih.gov A key molecular event in this process is the downregulation of the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net A decrease in Bcl-2 expression is a significant indicator of the activation of the apoptotic pathway. mdpi.com

In addition to apoptosis, autophagy is another cellular process that can be modulated by xanthohumol and its derivatives. researchgate.net Research indicates that the induction of ER stress by these compounds can lead to the activation of autophagy. researchgate.net This interplay between ER stress, autophagy, and apoptosis highlights the complex cellular response to these natural compounds. researchgate.net

Table of Research Findings on this compound's Cellular Effects

| Cellular Process | Effect of this compound | Key Molecular Players | Cell Lines Studied |

|---|---|---|---|

| Apoptosis | Induction of late-stage apoptosis. researchgate.netnih.gov | Decreased Bcl-2 expression. mdpi.comresearchgate.net | Canine lymphoma and leukemia cell lines (CLBL-1, CLB70, GL-1). mdpi.comresearchgate.netnih.gov |

| Cell Viability | Concentration-dependent decrease in cell viability. mdpi.comresearchgate.net | - | Canine lymphoma and leukemia cell lines. mdpi.comresearchgate.net |

| Mitochondrial Function | Changes in mitochondrial potential. researchgate.net | - | Canine lymphoma and leukemia cell lines. researchgate.net |

| Reactive Oxygen Species (ROS) | Production of ROS. researchgate.net | - | Canine lymphoma and leukemia cell lines. researchgate.net |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Xanthohumol |

| 8-prenylnaringenin (B1664708) |

| Isoxanthohumol (B16456) |

| Xanthohumol C |

| Xanthohumol D |

| 1″,2″-dihydroxanthohumol K |

| 2,3-dehydroisoxanthohumol |

| (Z)-6,4′-dihydroxy-4-methoxy-7-prenylaurone |

| Xanthohumol 4′-O-β-D-(4‴-O-methyl)-glucopyranoside |

Pharmacological Activities of Alpha,beta Dihydroxanthohumol in in Vitro and Animal Models

Anti-inflammatory Efficacy through Cytokine and Chemokine Modulation in Cellular Models

Studies have shown that certain flavonoids derived from hops, including α,β-Dihydroxanthohumol, possess anti-inflammatory properties. mdpi.com The inflammatory response is a complex process involving the release of various signaling molecules, including cytokines and chemokines, which recruit immune cells to the site of injury or infection. termedia.pl However, chronic or excessive inflammation can contribute to various diseases. rjraap.com

Cytokines can be broadly categorized as pro-inflammatory or anti-inflammatory. Pro-inflammatory cytokines, such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α), promote inflammation, while anti-inflammatory cytokines, like IL-10, help to resolve it. researchgate.netnih.gov Chemokines are a specific type of cytokine that directs the migration of white blood cells. termedia.pl

Research on related compounds, such as xanthohumol (B1683332), has demonstrated the ability to suppress the expression of pro-inflammatory mediators. For instance, xanthohumol and 8-prenylnaringenin (B1664708) have been shown to exert strong anti-inflammatory effects by inactivating NF-κB in microglial cell lines. mdpi.com In animal models of diet-induced obesity, xanthohumol treatment has been associated with reduced plasma levels of IL-6. researchgate.net Furthermore, in human corneal epithelial cells, 1α,25-Dihydroxyvitamin D3, another immunomodulatory agent, was found to inhibit the expression of IL-1β, IL-6, and the chemokine IL-8 when challenged with Pseudomonas aeruginosa. nih.gov These findings on related compounds suggest that α,β-Dihydroxanthohumol may also exert its anti-inflammatory effects by modulating the production of key cytokines and chemokines involved in the inflammatory cascade, although direct evidence for this specific compound is still emerging.

Antioxidant Properties and Reactive Species Scavenging Mechanisms

alpha,beta-Dihydroxanthohumol (DXN) has demonstrated notable antioxidant activities, primarily through its capacity to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). mdpi.com ROS and RNS are highly reactive molecules generated during normal metabolic processes, but their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases. frontiersin.org

The antioxidant defense system in the body comprises both enzymatic and non-enzymatic components that work to neutralize these harmful species. frontiersin.org Key antioxidant enzymes include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). frontiersin.org Non-enzymatic antioxidants include molecules like flavonoids. frontiersin.org

The chemical structure of flavonoids plays a crucial role in their antioxidant activity. frontiersin.org In the case of DXN, the presence of phenolic hydroxyl groups is believed to contribute significantly to its radical scavenging ability. The mechanism often involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting flavonoid radical is relatively stable due to resonance delocalization. frontiersin.org

Studies on related compounds have provided insights into these mechanisms. For instance, the α,β-unsaturated keto group in some chalcones has been identified as a novel antioxidant pharmacophore. uni-regensburg.de However, DXN lacks this specific feature, suggesting that its antioxidant activity relies on other structural components. Research comparing xanthohumol and its derivatives has indicated that while xanthohumol can exhibit both antioxidant and pro-oxidant effects depending on the concentration, its derivatives also possess significant antioxidant potential. acs.org The ability of these compounds to modulate cellular antioxidant defenses, such as the Keap1-Nrf2 pathway, further contributes to their protective effects against oxidative stress. mdpi.comacs.org

Table 1: Key Reactive Species and Antioxidant Enzymes

| Reactive Species | Description | Key Scavenging Enzymes |

| Superoxide (O₂⁻) | A primary ROS formed during mitochondrial respiration. | Superoxide Dismutase (SOD) |

| Hydrogen Peroxide (H₂O₂) | A non-radical ROS that can cross cell membranes. frontiersin.org | Catalase (CAT), Glutathione Peroxidase (GPx) |

| Hydroxyl Radical (•OH) | A highly reactive ROS that can damage all types of macromolecules. | No specific enzyme; scavenged by various antioxidants. |

Antiproliferative Effects and Cell Cycle Regulation in Neoplastic Cell Lines

This compound (DXN) has demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov Its efficacy has been observed in colon carcinoma cells (HCT116 and HT29) and hepatocellular carcinoma cells (HepG2 and Huh7). nih.govresearchgate.net Notably, in some studies, DXN and its related derivative, tetrahydroxanthohumol (B13411204) (TXN), have shown greater potency in inhibiting cell growth compared to their precursor, xanthohumol (XN). nih.gov

The antiproliferative action of DXN is, at least in part, attributed to the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies have shown that DXN, along with XN and TXN, can trigger extensive apoptosis in the aforementioned cancer cell lines. nih.govresearchgate.net This process is a critical mechanism for eliminating damaged or cancerous cells. One of the key indicators of apoptosis is the externalization of phosphatidylserine, which can be detected by Annexin V staining. mdpi.com Research on canine lymphoma and leukemia cell lines treated with xanthohumol derivatives revealed that dying cells were predominantly in the late apoptotic stage. mdpi.com This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2. mdpi.com

In addition to inducing apoptosis, some xanthohumol derivatives have been shown to affect cell cycle progression. For instance, TXN has been observed to cause cell cycle arrest in the G0/G1 phase in HT29 colon cancer cells. nih.govresearchgate.net This prevents the cells from entering the DNA synthesis (S) phase, thereby halting their proliferation.

The presence of a prenyl group in the structure of these flavonoids appears to be important for their antiproliferative activity, as demonstrated by the low activity of the non-prenylated naringenin (B18129). researchgate.net Furthermore, DXN offers a potential advantage over xanthohumol as it is not metabolized into the potent phytoestrogen 8-prenylnaringenin (8-PN), a concern with the use of xanthohumol. nih.govresearchgate.net

Table 2: Antiproliferative Activity of this compound (DXN) and Related Compounds in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Key Findings |

| DXN | HCT116, HT29 | Colon Carcinoma | Improved antiproliferative activity compared to XN; induces apoptosis. nih.govresearchgate.net |

| DXN | HepG2, Huh7 | Hepatocellular Carcinoma | Improved antiproliferative activity compared to XN; induces apoptosis. nih.govresearchgate.net |

| Xanthohumol Derivatives | CLBL-1, CLB70, GL-1 | Canine Lymphoma/Leukemia | Induced apoptosis, decreased Bcl-2 expression. mdpi.com |

| Xanthohumol, DXN, 6-prenylnaringenin | A2780cis, MDA-MB-231, T-47D, PC-3, HT-29 | Ovarian, Breast, Prostate, Colon | High antiproliferative activity, with xanthohumol being more potent than cisplatin (B142131) in some cases. researchgate.net |

Immunomodulatory Potentials via Lymphocyte and Macrophage Regulation in Preclinical Models

This compound has been identified as a compound with potential immunomodulatory activities, particularly in the context of regulating key immune cells like lymphocytes and macrophages. mdpi.com The immune system relies on a complex interplay of various cells to defend against pathogens and maintain homeostasis. researchgate.net Immunomodulators are substances that can influence the activity of the immune system, either by stimulating or suppressing its functions. nih.gov

While direct studies on the effects of this compound on lymphocyte and macrophage regulation in preclinical models are emerging, research on related compounds from hops provides valuable insights. For instance, xanthohumol has been shown to possess anti-inflammatory properties by reducing the number of macrophages in injured tissues. researchgate.net Macrophages are versatile immune cells that can adopt different functional phenotypes, ranging from pro-inflammatory to anti-inflammatory and tissue-reparative roles. The ability to modulate macrophage activity is a key aspect of immunomodulation.

Furthermore, flavonoids, the class of compounds to which this compound belongs, are known to influence immune responses. researchgate.net They can affect the function of various immune cells, including lymphocytes (T cells and B cells) and macrophages, thereby modulating both innate and adaptive immunity. nih.gov The search for natural products with immunomodulatory properties is a growing area of interest, as they may offer new therapeutic strategies for a range of conditions, including autoimmune diseases and chronic inflammatory disorders. researchgate.net The potential of this compound and other hop-derived flavonoids to regulate lymphocyte and macrophage functions warrants further investigation in preclinical models to fully elucidate their immunomodulatory mechanisms.

Neuroprotective Mechanisms Against Oxidative Stress and Excitotoxicity in Preclinical Models

This compound and related prenylflavonoids from hops have emerged as promising agents for neuroprotection, demonstrating the ability to counteract key pathological processes such as oxidative stress and excitotoxicity in preclinical models. researchgate.net Neurodegenerative diseases are often characterized by neuronal cell death triggered by these mechanisms. nih.gov

Oxidative stress in the brain results from an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses. nih.gov This can lead to damage to neurons and other brain cells. nih.gov Xanthohumol, a related compound, has been shown to protect neuronal cells from oxidative stress. mdpi.com It is believed to exert its neuroprotective effects in part by activating the Nrf2/ARE pathway, a key cellular defense mechanism against oxidative damage. mdpi.com This pathway upregulates the expression of various antioxidant and cytoprotective genes. mdpi.com

Excitotoxicity is another major contributor to neuronal damage, particularly in conditions like stroke and neurodegenerative disorders. nih.gov It is caused by the excessive stimulation of glutamate (B1630785) receptors, leading to a massive influx of calcium ions into neurons and subsequent cell death. nih.gov While direct evidence for this compound's effect on excitotoxicity is still being gathered, the broader class of flavonoids has been shown to possess neuroprotective properties against such insults. researchgate.net

Furthermore, certain hops-derived prenylflavonoids have been identified as "enhancement of neuronal differentiation factors" (ENDFs). researchgate.net These compounds have been shown to promote the differentiation of neural stem cells and the outgrowth of neurites, which are essential processes for neuroregeneration. researchgate.net One such compound, ENDF1, has demonstrated the ability to protect neuronal cells from cell death induced by chemical insults and deafferentation. researchgate.net These findings suggest that this compound may share similar neuroprotective and neuroregenerative properties, making it a valuable candidate for further investigation in the context of neurological disorders.

Metabolic Regulation and Lipid Homeostasis Improvement in Animal Systems

Research in animal models has indicated that α,β-Dihydroxanthohumol (DXN) and its related hydrogenated derivative, tetrahydroxanthohumol (TXN), play a significant role in metabolic regulation and the improvement of lipid homeostasis. acs.org These compounds have shown promise in mitigating the adverse effects of a high-fat diet, which often leads to obesity, insulin (B600854) resistance, and dyslipidemia. researchgate.net

In studies involving mice fed a high-fat diet, both DXN and TXN demonstrated the ability to improve glucose tolerance. acs.org Furthermore, treatment with these compounds resulted in a decrease in the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR), a marker of insulin resistance, and a reduction in plasma leptin levels. acs.org Leptin is a hormone involved in regulating appetite and energy balance. These findings suggest that DXN and TXN can enhance insulin sensitivity and help restore normal metabolic function.

The mechanism behind these beneficial effects may involve the modulation of mitochondrial activity. In C2C12 embryonic muscle cells, DXN and TXN were found to increase uncoupled mitochondrial respiration. acs.org This process can increase energy expenditure, which may contribute to the observed improvements in metabolic parameters.

A key advantage of DXN and TXN over their precursor, xanthohumol (XN), is that they are not converted into the potent phytoestrogen 8-prenylnaringenin (8-PN). acs.org This is a significant consideration for potential therapeutic applications. Moreover, when administered orally to mice, DXN and TXN have been found to achieve higher concentrations in plasma, liver, and muscle compared to XN at the same dose, suggesting better bioavailability. nih.govresearchgate.net

The regulation of lipid metabolism is a complex process involving various nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and the farnesoid X receptor (FXR). frontiersin.orgnih.gov These receptors act as sensors for fatty acids and their derivatives and play a crucial role in controlling the expression of genes involved in lipid transport, synthesis, and storage. frontiersin.org While the precise interactions of DXN with these receptors are still under investigation, the observed effects on lipid homeostasis suggest a potential modulatory role in these pathways.

Cardioprotective Effects in Experimental Models

While direct and extensive research specifically detailing the cardioprotective effects of this compound is still developing, the broader class of prenylated flavonoids from hops, including its precursor xanthohumol, has been associated with beneficial cardiovascular properties in various experimental settings. nih.gov These effects are often linked to the antioxidant and anti-inflammatory activities of these compounds.

Oxidative stress and inflammation are key contributors to the pathogenesis of various cardiovascular diseases, including atherosclerosis and ischemia-reperfusion injury. The ability of hop flavonoids to scavenge reactive oxygen species and modulate inflammatory pathways suggests a potential mechanism for their cardioprotective actions. nih.gov

For instance, xanthohumol has been reported to possess antioxidant and anti-inflammatory effects that could be beneficial for cardiovascular health. nih.gov By mitigating oxidative damage and reducing inflammation within the vasculature, these compounds may help to prevent or slow the progression of cardiovascular pathologies. The investigation into the specific cardioprotective mechanisms of this compound is a logical next step, building upon the promising findings from related hop constituents.

Antimicrobial and Antiviral Activity against Pathogenic Microorganisms in In Vitro Systems

This compound (α,β-DHX), a derivative of the hop flavonoid xanthohumol, has been identified as a compound with significant antimicrobial properties. nih.govresearchgate.net Research indicates its potential as a broad-spectrum agent against various pathogenic microorganisms, including bacteria and fungi. researchgate.net While its primary reported activity is against bacteria, its role as a scaffold for creating potential antiviral agents is also under investigation. acs.org

Antibacterial Activity

Studies have highlighted the potent antibacterial effects of α,β-dihydroxanthohumol, particularly against strains of Staphylococcus. In one study, α,β-dihydroxanthohumol was the most promising natural flavonoid out of several tested, demonstrating significant inhibitory effects against all tested strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This included both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains, which is of significant clinical interest. nih.govdntb.gov.uamdpi.com

The activity of α,β-dihydroxanthohumol was found to be substantial, with a reported minimum inhibitory concentration (MIC80) value as low as 0.5 µg/mL against certain Staphylococcus strains. nih.gov In contrast, some earlier research noted that many metabolites from the biotransformation of xanthohumol, including α,β-dihydroxanthohumol, had not been extensively tested for antimicrobial activity at that time. nih.govmdpi.com However, more recent findings confirm its efficacy. nih.gov The antibacterial action of related hop compounds is thought to involve mechanisms such as disrupting the cell membrane, leading to a decrease in intracellular pH and potential cell wall lysis. researchgate.net

Table 1: In Vitro Antibacterial Activity of this compound

Antifungal and Antiviral Activity

This compound has been generally cited among antimicrobial compounds isolated from hops that act as broad-spectrum agents against fungi and viruses. researchgate.net While specific studies detailing its antifungal activity against particular pathogenic fungi are less common than for its antibacterial effects, the broader class of prenylated flavonoids from hops, including xanthohumol, have demonstrated activity against fungi like Trichophyton spp. and Mucor rouxianus. nih.gov

In the context of antiviral research, α,β-dihydroxanthohumol has been utilized as a precursor in the synthesis of other flavonoids for screening against viral targets. acs.org For instance, it was used as a substrate for fungal glycosylation to create new glycosides for evaluation as potential inhibitors of SARS-CoV-2 proteases. acs.org Although this does not demonstrate direct antiviral activity of α,β-dihydroxanthohumol itself, it underscores its importance as a chemical scaffold in the development of potential antiviral drugs. The parent compound, xanthohumol, has shown more extensively documented antiviral activity against a range of viruses, including coronaviruses, herpes simplex virus, and human immunodeficiency virus (HIV).

Synthetic Strategies and Structure Activity Relationship Sar Studies of Alpha,beta Dihydroxanthohumol Analogues

Total Synthesis and Semisynthesis of α,β-Dihydroxanthohumol from Precursors (e.g., Xanthohumol)

α,β-Dihydroxanthohumol is a naturally occurring, albeit minor, prenylated flavonoid found in the hop plant (Humulus lupulus L.). mdpi.comcontaminantdb.ca Due to its low abundance, isolation from natural sources is often inefficient and not economically viable for large-scale studies. mdpi.com Consequently, chemical and biotechnological methods have been developed for its synthesis, primarily using the more abundant precursor, Xanthohumol (B1683332). mdpi.comnih.gov

The most common and effective method for preparing α,β-Dihydroxanthohumol is through the semisynthesis from Xanthohumol. mdpi.com This process involves the regioselective hydrogenation of the α,β-double bond in the chalcone (B49325) backbone of Xanthohumol. mdpi.commdpi.commdpi.com This targeted saturation of the olefinic bond yields α,β-Dihydroxanthohumol while preserving the rest of the molecule's intricate structure. mdpi.com This synthetic approach is significantly more efficient than biotransformation methods, which have also been explored. For instance, the transformation of Xanthohumol using fungi like Fusarium tricinctum or yeasts such as Rhodotorula marina has been shown to produce α,β-Dihydroxanthohumol, but with lower yields compared to chemical hydrogenation. mdpi.com The ability to efficiently synthesize this compound from its readily available precursor is crucial for enabling further research into its biological properties and for the development of novel analogues. nih.gov

Rational Design and Synthesis of Novel α,β-Dihydroxanthohumol Derivatives

The structural backbone of α,β-Dihydroxanthohumol serves as a valuable scaffold for the rational design and synthesis of novel derivatives aimed at exploring and optimizing biological activity. mdpi.com A key strategy in modifying α,β-Dihydroxanthohumol and its parent compound, Xanthohumol, is to alter the flavonoid skeleton to prevent certain in vivo transformations and to investigate different structural classes. nih.gov

One significant modification is the saturation of the α,β-olefinic bond to form the dihydrochalcone (B1670589) structure, which inherently prevents the spontaneous chalcone-flavanone isomerization that Xanthohumol undergoes. nih.gov This structural lock enhances stability and provides a distinct pharmacological profile. Further rational design has led to the synthesis of various analogues. For example, researchers have synthesized aurone (B1235358) derivatives from Xanthohumol, which involves a cyclization reaction that forms a five-membered heterocyclic ring instead of the six-membered ring of a flavanone. mdpi.comnih.gov The synthesis of (Z)-6,4'-dihydroxy-4-methoxy-7-prenylaurone, an aurone derivative of Xanthohumol, was achieved with significantly improved yields through refined chemical methods, allowing for its biological evaluation. nih.gov

Another avenue of rational design involves glycosylation, where sugar moieties are attached to the flavonoid core. mdpi.com Fungal glycosylation has been used to create novel glycosides of α,β-Dihydroxanthohumol, producing previously unpublished compounds. mdpi.com Such modifications are designed to alter physicochemical properties like solubility, which can, in turn, influence bioavailability and interaction with biological targets. The synthesis of these diverse derivatives, including various chalcones, flavanones, and flavones, is essential for building a comprehensive understanding of how structural changes impact function. mdpi.com

Elucidation of Pharmacophore and Structure-Activity Relationships for α,β-Dihydroxanthohumol and its Analogues

Structure-Activity Relationship (SAR) studies are pivotal in deciphering the specific molecular features of α,β-Dihydroxanthohumol and its analogues that are responsible for their biological effects. These studies compare the activities of a series of structurally related compounds to identify the key pharmacophore—the essential three-dimensional arrangement of functional groups.

The flavonoid skeleton itself is a critical determinant of activity. Studies comparing Xanthohumol, α,β-Dihydroxanthohumol, and synthetic aurone derivatives have shown that the chalcone backbone appears superior for inhibiting cyclooxygenases (COX-1 and COX-2) compared to the dihydrochalcone or aurone structures. mdpi.com However, for antiproliferative activity against certain cancer cell lines, α,β-Dihydroxanthohumol has demonstrated potency comparable to that of Xanthohumol and the chemotherapy drug cisplatin (B142131). nih.govmdpi.com

Key structural elements influencing activity include:

The α,β-Unsaturated Keto Group: In the broader class of chalcones, this Michael acceptor system is considered crucial for many biological actions. nih.gov The hydrogenation of this bond to create α,β-Dihydroxanthohumol alters its electronic properties and reactivity, leading to a different biological activity profile and preventing isomerization to isoxanthohumol (B16456). nih.gov

The Prenyl Group: The 3-methylbut-2-en-1-yl (prenyl) substituent on ring A is a defining feature. It significantly increases the lipophilicity of the molecule, which is thought to enhance its affinity for biological membranes and target proteins. nih.gov

Hydroxyl and Methoxy Groups: The pattern of hydroxylation and methoxylation on the aromatic rings is vital. For instance, SAR studies on desmethylxanthohumol (B55510) analogs have suggested that a catechol motif (two adjacent hydroxyl groups) is essential for antioxidant activity. nih.gov Modifications to these groups, such as replacing the phenolic group on the B-ring of Xanthohumol with other substituents, have been used to probe their role in specific activities like antiangiogenesis. nih.gov

The antiproliferative activities of α,β-Dihydroxanthohumol and related compounds have been evaluated against various human cancer cell lines, providing valuable SAR data.

Table 1: In Vitro Antiproliferative Activity (IC₅₀ in µM) of α,β-Dihydroxanthohumol and Related Compounds IC₅₀ is the concentration of a compound that inhibits the proliferation rate of tumor cells by 50%. Lower values indicate higher potency.

| Compound | MCF-7 (Breast Cancer) | PC-3 (Prostate Cancer) | HT-29 (Colon Cancer) |

|---|---|---|---|

| Xanthohumol | 14.07 ± 1.15 | 15.20 ± 0.99 | 13.88 ± 0.94 |

| α,β-Dihydroxanthohumol | 9.15 ± 0.62 | 14.73 ± 3.88 | 74.41 ± 23.44 |

| Xanthohumol C | 10.20 ± 0.81 | 6.00 ± 0.91 | 34.40 ± 1.20 |

| 1″,2″-dihydroxanthohumol K | 17.00 ± 1.10 | 6.70 ± 0.82 | 29.20 ± 1.30 |

| Cisplatin (Reference) | 3.30 ± 0.35 | 6.50 ± 0.45 | 11.50 ± 0.55 |

These studies collectively indicate that while the core structure is important, subtle modifications to the backbone, prenyl group, and oxygen-containing substituents can significantly modulate the potency and selectivity of these compounds.

Conformational Analysis and Molecular Modeling of α,β-Dihydroxanthohumol Analogues for Activity Prediction

To complement experimental synthesis and testing, computational methods such as conformational analysis and molecular modeling are increasingly used to predict the biological activity of α,β-Dihydroxanthohumol analogues. These in silico techniques provide insights into the three-dimensional structures of the molecules and their interactions with biological targets at an atomic level.

Molecular docking simulations are employed to predict how these compounds bind to the active sites of specific proteins. For example, studies have shown that Xanthohumol and its derivative, tetrahydroxanthohumol (B13411204), can bind within the ligand-binding domain pocket of the nuclear receptor PPARγ, acting as antagonists. biorxiv.org Such simulations help rationalize observed biological effects and can guide the design of new derivatives with enhanced binding affinity. biorxiv.orgresearchgate.net

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) approaches are used to build predictive models. nih.gov By analyzing a dataset of compounds with known activities, these models can identify the key structural features (the pharmacophore) required for a specific biological effect. nih.gov These models can then be used to virtually screen libraries of compounds or to design novel molecules with a higher probability of being active, thereby streamlining the drug discovery process. nih.gov For instance, machine learning approaches using artificial neural networks have been applied to correlate spectral data (MS and NMR) of hop extracts with their anti-inflammatory activity, successfully identifying Xanthohumol and its derivatives as key bioactive components. oregonstate.edu

Together, these computational tools are invaluable for understanding the conformational preferences of α,β-Dihydroxanthohumol analogues, hypothesizing their mechanisms of action, and rationally designing the next generation of compounds with improved activity profiles.

Advanced Analytical Methodologies for Alpha,beta Dihydroxanthohumol Quantification in Biological Matrices

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Applications for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative analysis of small molecules like DXN in biological fluids. nih.govjapsonline.com This method combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. bioanalysis-zone.com The process involves the ionization of the analyte and its subsequent fragmentation into characteristic product ions, which are then detected. visikol.com This multiple reaction monitoring (MRM) approach provides a high degree of specificity, minimizing interference from other components in the biological matrix. japsonline.com LC-MS/MS methods are favored for their ability to quantify low-level analytes and are integral to pharmacokinetic studies. researchgate.net

Gas chromatography-mass spectrometry (GC-MS) is another valuable tool, particularly for volatile or semi-volatile compounds. mdpi.complantarchives.org For non-volatile compounds like DXN, derivatization is often required to increase their volatility and thermal stability for GC analysis. mdpi.com GC-MS offers excellent chromatographic resolution and, when coupled with mass spectrometry, provides high sensitivity and structural information based on the fragmentation patterns of the analyte. nih.gov Both LC-MS/MS and GC-MS have been successfully applied to the analysis of related compounds in various biological and botanical samples, demonstrating their suitability for complex analytical challenges. plantarchives.orgresearchgate.netmdpi.com

Table 1: Comparison of Chromatographic-Mass Spectrometric Techniques

| Feature | LC-MS/MS | GC-MS |

|---|---|---|

| Principle | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis of precursor and product ions. bioanalysis-zone.comvisikol.com | Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, followed by mass analysis. mdpi.complantarchives.org |

| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. nih.gov | Primarily for volatile or semi-volatile compounds; derivatization may be needed for non-volatile analytes. mdpi.com |

| Selectivity | High, due to the selection of specific precursor-product ion transitions (MRM). japsonline.com | High, based on retention time and mass-to-charge ratio of fragment ions. nih.gov |

| Sensitivity | Very high, often in the picogram to femtogram range. thermofisher.com | High, typically in the nanogram to picogram range. mdpi.com |

| Matrix Effects | Can be a concern, requiring careful sample preparation and method validation. bioanalysis-zone.com | Generally less susceptible to matrix effects compared to LC-MS/MS. |

| Derivatization | Not always necessary. nih.gov | Often required for polar and non-volatile compounds. mdpi.com |

High-Resolution Mass Spectrometry for Metabolite Identification and Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for the identification and profiling of metabolites of DXN. visikol.comresearchgate.net Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm). visikol.com This precision allows for the determination of the elemental composition of an unknown metabolite, significantly narrowing down the potential chemical formulas. nih.gov

When coupled with liquid chromatography (LC-HRMS), this technique can separate complex mixtures of metabolites and provide detailed structural information. nih.gov By comparing the accurate mass and fragmentation patterns of potential metabolites with those of the parent compound (DXN), researchers can elucidate the biotransformation pathways. nih.govpharmaron.com Techniques such as all-ion fragmentation (AIF) can be employed to collect MS/MS data for all ions in a sample, enabling both targeted and non-targeted metabolite screening. nih.gov This comprehensive approach is crucial for building a complete picture of how DXN is processed in a biological system. lawlessgenomics.combiointerfaceresearch.comnih.gov

Recent studies on related compounds have demonstrated the power of HRMS in identifying novel metabolites. nih.gov For instance, in the analysis of xanthohumol (B1683332) and its derivatives, HR ESI-MS was used to confirm the molecular formulas of newly formed glycosides. nih.gov

Sample Preparation Techniques for Complex Biological Samples (e.g., Plasma, Tissue, Extracts)

The successful analysis of DXN in biological matrices is highly dependent on the sample preparation method. diva-portal.org The primary goals of sample preparation are to remove interfering substances, such as proteins and lipids, and to concentrate the analyte of interest. diva-portal.orgnih.gov Common techniques include:

Protein Precipitation (PPT): This is a simple and widely used method where an organic solvent, such as acetonitrile (B52724) or methanol, is added to the plasma or serum sample to precipitate proteins. diva-portal.org The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. frontiersin.org This technique is effective for removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a versatile and selective technique that uses a solid sorbent to isolate the analyte from the sample matrix. researchgate.netnih.gov Different types of SPE cartridges (e.g., reversed-phase, normal-phase, ion-exchange) can be used depending on the physicochemical properties of DXN and the nature of the biological matrix. Anion-exchange SPE has been shown to be a generic and effective approach for extracting related compounds from plasma and tissue homogenates. nih.gov

For tissue samples, an initial homogenization step is required to release the analyte from the tissue matrix before extraction. nih.gov The choice of the extraction method is critical and needs to be optimized to ensure high recovery and minimal matrix effects. sci-hub.se

Table 2: Overview of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Protein Precipitation (PPT) | Precipitation of proteins using organic solvents. diva-portal.org | Simple, fast, and inexpensive. | Non-selective, may result in significant matrix effects. diva-portal.org |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. frontiersin.org | Cleaner extracts than PPT, can remove a wide range of interferences. | Can be labor-intensive and may use large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by elution. researchgate.netnih.gov | High selectivity and recovery, can handle small sample volumes. researchgate.net | Can be more expensive and require method development. researchgate.net |

Bioanalytical Method Validation and Quality Control in Preclinical Research Samples

Bioanalytical method validation is a formal process to demonstrate that an analytical method is reliable and reproducible for its intended use, which is a regulatory requirement for preclinical studies. nih.govwho.inteuropa.eu The validation process involves evaluating several key parameters to ensure the integrity of the analytical data. moh.gov.bw

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.govsci-hub.se

Quality control (QC) samples, prepared at low, medium, and high concentrations within the calibration range, are analyzed with each batch of study samples to ensure the continued validity of the method. europa.eu The acceptance criteria for these QC samples are predefined during method validation. europa.eu This rigorous approach to validation and quality control is essential for generating reliable data in preclinical research to support the development of new therapeutic agents. who.int

Emerging Research Areas and Future Trajectories for Alpha,beta Dihydroxanthohumol

Identification of Novel Biological Targets and Undiscovered Mechanistic Pathways

Initial research has shown that α,β-Dihydroxanthohumol can inhibit the production of nitric oxide (NO), suggesting anti-inflammatory potential. contaminantdb.ca However, the full spectrum of its biological targets and the intricate mechanistic pathways through which it exerts its effects remain largely unexplored. Future research will likely focus on identifying specific proteins, enzymes, and signaling pathways that interact with α,β-Dihydroxanthohumol. For instance, studies have begun to explore its antiproliferative activity against various cancer cell lines, indicating potential targets within cell proliferation and apoptosis pathways. semanticscholar.orgcolman.ac.il

A significant area of investigation will be to unravel how α,β-Dihydroxanthohumol modulates cellular processes at a molecular level. This includes understanding its influence on gene expression, protein function, and metabolic pathways. Techniques such as affinity- and activity-based protein profiling could be instrumental in identifying direct binding partners and understanding the functional consequences of these interactions. nih.gov The discovery of novel targets will be crucial for elucidating its therapeutic potential in various diseases.

Exploration of Synergistic and Antagonistic Interactions with Other Bioactive Compounds

Natural extracts often contain a complex mixture of compounds that can interact with each other, leading to synergistic (enhanced) or antagonistic (reduced) effects. nih.govmdpi.com Investigating the interactions of α,β-Dihydroxanthohumol with other bioactive compounds found in hops, such as xanthohumol (B1683332), isoxanthohumol (B16456), and 8-prenylnaringenin (B1664708), is a critical research direction. colman.ac.ilresearchgate.net

Understanding these interactions is essential for developing effective therapeutic strategies. For example, a synergistic interaction could allow for lower doses of the active compounds, potentially reducing side effects. Conversely, antagonistic interactions could negate the beneficial effects of α,β-Dihydroxanthohumol. Research in this area will likely involve in vitro and in vivo studies to assess the combined effects of these compounds on various biological endpoints.

Application of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics, Microbiomics) in alpha,beta-Dihydroxanthohumol Research

The application of "omics" technologies is poised to revolutionize our understanding of α,β-Dihydroxanthohumol. These high-throughput approaches provide a global view of molecular changes within a biological system in response to a specific compound.

Genomics and Transcriptomics (RNA Sequencing): These technologies can identify changes in gene expression patterns in response to α,β-Dihydroxanthohumol treatment. This can reveal the signaling pathways and cellular processes that are modulated by the compound. For example, RNA sequencing has been used to study the effects of xanthohumol, a related compound, on liver gene expression in the context of diet-induced liver dysfunction. nih.gov

Proteomics: This involves the large-scale study of proteins. Chemoproteomics, a sub-discipline of proteomics, can be used to identify the direct protein targets of α,β-Dihydroxanthohumol. nih.gov This information is invaluable for understanding its mechanism of action.

Metabolomics: This is the study of small molecules, or metabolites, within cells, tissues, or organisms. Metabolomics can reveal how α,β-Dihydroxanthohumol alters metabolic pathways. For example, LC-MS/MS-based methods are used to quantify α,β-Dihydroxanthohumol and its metabolites in biological samples. nih.govresearchgate.net

Microbiomics: The gut microbiome plays a crucial role in the metabolism of many dietary compounds, including flavonoids. tandfonline.comnih.gov Research has shown that gut bacteria can metabolize xanthohumol into various derivatives, including α,β-Dihydroxanthohumol. nih.goviastate.edu Understanding the interplay between α,β-Dihydroxanthohumol and the gut microbiota is a key area of future research. This includes identifying the specific bacteria responsible for its metabolism and how the compound, in turn, influences the composition and function of the gut microbiome. tandfonline.comresearchgate.net

Development of Advanced Delivery Systems for Targeted Bioavailability

A significant challenge in the therapeutic application of many natural compounds, including α,β-Dihydroxanthohumol, is their low bioavailability. semanticscholar.org This means that only a small fraction of the ingested compound reaches the systemic circulation in its active form. Developing advanced delivery systems is crucial to overcome this limitation and enhance the therapeutic efficacy of α,β-Dihydroxanthohumol.

Future research will likely focus on various strategies to improve its delivery and bioavailability, such as:

Encapsulation: Loading α,β-Dihydroxanthohumol into polymer matrix-based delivery systems.

Nanoparticle-based delivery: Utilizing nanoparticles to protect the compound from degradation and facilitate its transport across biological membranes.

Structural modifications: Creating derivatives of α,β-Dihydroxanthohumol with improved physicochemical properties for better absorption. nih.gov

These advanced delivery systems could enable targeted delivery of the compound to specific tissues or cells, maximizing its therapeutic effect while minimizing potential side effects.

Computational Chemistry and In Silico Screening for Lead Optimization and Activity Prediction

Computational chemistry and in silico screening are powerful tools that can accelerate the drug discovery and development process. mdpi.com These methods can be used to:

Predict biological activity: In silico models can be used to predict the potential biological activities of α,β-Dihydroxanthohumol and its derivatives.

Identify potential targets: Molecular docking simulations can be used to predict how α,β-Dihydroxanthohumol binds to specific protein targets. researchgate.net

Optimize lead compounds: Computational methods can be used to design and evaluate new derivatives of α,β-Dihydroxanthohumol with improved activity and pharmacokinetic properties.

By combining computational approaches with experimental validation, researchers can more efficiently identify promising lead compounds for further development.

Challenges and Unaddressed Questions in this compound Research

Despite the growing interest in α,β-Dihydroxanthohumol, several challenges and unanswered questions remain:

Standardization of extracts: The concentration of α,β-Dihydroxanthohumol in hop extracts can vary significantly depending on the hop variety, growing conditions, and extraction methods. mdpi.com This lack of standardization makes it difficult to compare the results of different studies.

In vivo efficacy and safety: While in vitro studies have shown promising results, more in vivo studies are needed to confirm the efficacy and safety of α,β-Dihydroxanthohumol in animal models and eventually in humans.

Long-term effects: The long-term effects of α,β-Dihydroxanthohumol consumption are currently unknown.

Metabolic fate: While some microbial metabolites of α,β-Dihydroxanthohumol have been identified, a complete picture of its metabolic fate in the human body is still lacking. nih.gov

Addressing these challenges and answering these questions will be crucial for translating the promising preclinical findings into tangible health benefits for humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。